6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353954-31-0
VCID: VC4634699
InChI: InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-8-3-2-4-11-6-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H
SMILES: COC1=NC=NC(=C1)NC2CCCNC2.Cl
Molecular Formula: C10H17ClN4O
Molecular Weight: 244.72

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

CAS No.: 1353954-31-0

Cat. No.: VC4634699

Molecular Formula: C10H17ClN4O

Molecular Weight: 244.72

* For research use only. Not for human or veterinary use.

6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride - 1353954-31-0

Specification

CAS No. 1353954-31-0
Molecular Formula C10H17ClN4O
Molecular Weight 244.72
IUPAC Name 6-methoxy-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Standard InChI InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-8-3-2-4-11-6-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H
Standard InChI Key AZVUKRQDKRLYMD-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)NC2CCCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 4-position with a piperidin-3-ylamine group and at the 6-position with a methoxy group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development. Key structural identifiers include:

  • IUPAC Name: 6-Methoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride .

  • Molecular Formula: C10H17ClN4O\text{C}_{10}\text{H}_{17}\text{ClN}_4\text{O} .

  • Molecular Weight: 244.72 g/mol .

  • SMILES: COC1=NC=NC(=C1)NC2CCNCC2 .

  • InChI Key: QOCNZAYZXGCYFE-UHFFFAOYSA-N .

The piperidine ring adopts a chair conformation, while the pyrimidine ring’s planarity facilitates π-π stacking interactions with biological targets .

Physicochemical Characteristics

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar solvents
Storage ConditionsCool, dry environment
StabilitySensitive to moisture

The hydrochloride salt’s hygroscopic nature necessitates airtight packaging to prevent decomposition .

Synthesis and Manufacturing

Synthetic Routes

While explicit details for this compound are scarce, analogous pyrimidine derivatives are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Reacting 4,6-dichloropyrimidine with piperidin-3-ylamine under basic conditions .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of methoxy-substituted pyrimidines with piperidine derivatives .

A patent by WO2021074138A1 describes methods for similar compounds, highlighting the use of protective groups to enhance yield . Post-synthesis, the free base is treated with hydrochloric acid to form the hydrochloride salt .

Purification and Analysis

Chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, MS) are employed to verify purity (>95% by supplier reports) .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound’s pyrimidine scaffold is a hallmark of kinase inhibitors. For example:

  • Analogs in Oncology: 3-(6-Methoxynaphthalen-2-yl)-1-(piperidin-4-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride (PubChem CID: 70693058) inhibits Abl and Src kinases, relevant in leukemia .

  • Selectivity Profiles: Substituents on the piperidine ring modulate selectivity toward specific kinase isoforms .

Antibacterial and Antiviral Research

Pyrimidine derivatives exhibit activity against bacterial DNA gyrase and viral polymerases, though data for this specific compound remain exploratory .

Pharmacological Profile

ADME Properties

  • Absorption: High solubility suggests favorable oral bioavailability .

  • Metabolism: Predicted hepatic clearance via cytochrome P450 enzymes, with piperidine N-dealkylation as a likely pathway .

Preclinical Data

Limited toxicity studies recommend cautious handling, with suppliers advising PPE for lab workers .

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